An In-depth Technical Guide to 1-Methylcyclopropyl 4-nitrophenyl carbonate: A Versatile Reagent in Modern Drug Discovery
An In-depth Technical Guide to 1-Methylcyclopropyl 4-nitrophenyl carbonate: A Versatile Reagent in Modern Drug Discovery
Introduction: Unveiling a Unique Synthetic Tool
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among these, the cyclopropyl group has garnered significant attention for its ability to enhance potency, improve metabolic stability, and fine-tune physicochemical characteristics.[1] 1-Methylcyclopropyl 4-nitrophenyl carbonate emerges as a highly valuable reagent, providing a direct and efficient means to introduce the 1-methylcyclopropyl moiety into a diverse range of molecules.
This technical guide offers a comprehensive overview of 1-Methylcyclopropyl 4-nitrophenyl carbonate, from its synthesis and chemical properties to its practical applications in the synthesis of bioactive compounds. It is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique attributes in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is paramount for its effective and safe utilization.
| Property | Value | Source |
| CAS Number | 1046817-22-4 | [2] |
| Molecular Formula | C₁₁H₁₁NO₅ | [2] |
| Molecular Weight | 237.21 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2] |
Safety and Handling: 1-Methylcyclopropyl 4-nitrophenyl carbonate should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
The Synthetic Utility: A Tale of Two Moieties
The synthetic power of 1-Methylcyclopropyl 4-nitrophenyl carbonate lies in the synergistic interplay of its two key structural components: the 1-methylcyclopropyl group and the 4-nitrophenyl carbonate activating group.
The Significance of the 1-Methylcyclopropyl Group in Drug Design
The cyclopropyl ring is the smallest carbocycle and possesses unique electronic and conformational properties. Its incorporation into drug candidates can offer several advantages:
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a flexible molecule into a bioactive conformation, enhancing its binding affinity to the target protein.[1]
-
Metabolic Stability: The C-H bonds on a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to an increased in vivo half-life of the drug.
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity (logP), solubility, and pKa, providing a tool to optimize its ADME (absorption, distribution, metabolism, and excretion) properties.[1]
-
Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functional groups, such as a gem-dimethyl or a vinyl group, allowing for fine-tuning of the steric and electronic profile of a molecule.
The 4-Nitrophenyl Carbonate: An Efficient Activating Group
The 4-nitrophenyl carbonate moiety is a well-established and highly effective activating group for the formation of carbamates, carbonates, and ureas. Its utility stems from several key features:
-
Excellent Leaving Group: The 4-nitrophenoxide anion is a very good leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the negative charge through resonance.
-
Reaction Monitoring: The release of the 4-nitrophenoxide ion during a reaction results in the formation of a yellow-colored solution, providing a convenient visual and spectrophotometric method to monitor the reaction's progress.[4]
-
Reactivity with Nucleophiles: The carbonyl carbon of the carbonate is highly electrophilic and readily reacts with a wide range of nucleophiles, most notably amines, to form stable carbamate linkages.[5]
Synthesis of 1-Methylcyclopropyl 4-nitrophenyl carbonate
The synthesis of the title compound is a straightforward process, typically involving the reaction of 1-methylcyclopropanol with 4-nitrophenyl chloroformate.
Figure 1: General synthetic scheme for 1-Methylcyclopropyl 4-nitrophenyl carbonate.
Experimental Protocol: Synthesis of 1-Methylcyclopropyl 4-nitrophenyl carbonate
Materials:
-
1-Methylcyclopropanol
-
4-Nitrophenyl chloroformate
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-methylcyclopropanol (1.0 eq) in anhydrous DCM at 0°C under an inert atmosphere, add anhydrous pyridine (1.2 eq).
-
Slowly add a solution of 4-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Methylcyclopropyl 4-nitrophenyl carbonate as an off-white to light yellow solid.
Mechanism of Action and Key Applications
The primary application of 1-Methylcyclopropyl 4-nitrophenyl carbonate is as a reagent for the introduction of the 1-methylcyclopropyloxycarbonyl (MPoc) group, particularly for the formation of carbamates from primary and secondary amines.
Figure 2: General mechanism of carbamate formation using 1-Methylcyclopropyl 4-nitrophenyl carbonate.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the carbonate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the stable 4-nitrophenoxide leaving group to yield the desired 1-methylcyclopropyl carbamate.
Application in Bioactive Molecule Synthesis: A Hypothetical Case Study
To illustrate the utility of this reagent, consider the synthesis of a hypothetical derivative of a known bioactive scaffold, where the introduction of a 1-methylcyclopropyl carbamate is desired to enhance its metabolic stability.
Target: Synthesis of a 1-methylcyclopropyl carbamate derivative of a primary amine-containing drug candidate.
Experimental Protocol: Synthesis of a 1-Methylcyclopropyl Carbamate
Materials:
-
Amine-containing drug candidate (1.0 eq)
-
1-Methylcyclopropyl 4-nitrophenyl carbonate (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM) (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine-containing drug candidate in anhydrous DMF or DCM.
-
Add TEA or DIPEA to the solution.
-
Add 1-Methylcyclopropyl 4-nitrophenyl carbonate in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours. The formation of a yellow color indicates the release of 4-nitrophenoxide. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 1-methylcyclopropyl carbamate derivative.
This protocol can be adapted for a wide range of primary and secondary amines, making 1-Methylcyclopropyl 4-nitrophenyl carbonate a versatile tool for late-stage functionalization and library synthesis in drug discovery programs. The resulting 1-methylcyclopropyl carbamates can be evaluated for their biological activity and pharmacokinetic properties.[6]
Structural Elucidation: Spectroscopic Data
The structural integrity of 1-Methylcyclopropyl 4-nitrophenyl carbonate can be confirmed by standard spectroscopic techniques.
| Spectroscopic Data | Expected Features |
| ¹H NMR | - Aromatic protons of the 4-nitrophenyl group appearing as two doublets in the downfield region (around 7.4-8.3 ppm).- A singlet for the methyl group on the cyclopropyl ring (around 1.5 ppm).- Two multiplets for the methylene protons of the cyclopropyl ring (in the upfield region, typically below 1.0 ppm). |
| ¹³C NMR | - Carbonyl carbon of the carbonate (around 152-155 ppm).- Aromatic carbons of the 4-nitrophenyl group (in the range of 120-155 ppm).- Quaternary carbon of the cyclopropyl ring attached to the oxygen.- Methyl carbon.- Methylene carbons of the cyclopropyl ring. |
| FTIR | - Strong C=O stretching vibration of the carbonate (around 1760-1780 cm⁻¹).- Characteristic N-O stretching vibrations of the nitro group (around 1525 cm⁻¹ and 1350 cm⁻¹).- C-O stretching vibrations. |
| Mass Spectrometry | - Molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 237.21. |
Conclusion: A Valuable Asset for Chemical Innovation
1-Methylcyclopropyl 4-nitrophenyl carbonate stands as a testament to the power of rational reagent design in advancing chemical synthesis and drug discovery. Its ability to efficiently introduce the valuable 1-methylcyclopropyl moiety into a wide array of molecules through the formation of stable carbamate linkages makes it an indispensable tool for medicinal chemists. The straightforward synthesis, coupled with the ease of reaction monitoring, further enhances its appeal. As the quest for novel therapeutics with improved properties continues, the strategic application of reagents like 1-Methylcyclopropyl 4-nitrophenyl carbonate will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
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